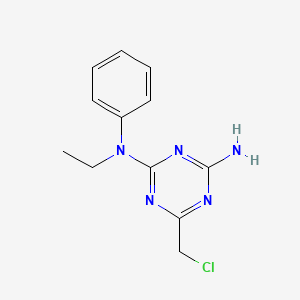

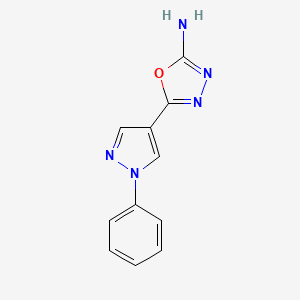

5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine

Overview

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The specific molecular structure of “5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine” would depend on the arrangement and bonding of its constituent atoms, which is not specified in the available literature.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “this compound” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.Scientific Research Applications

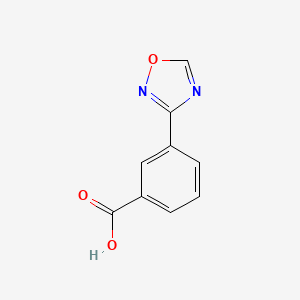

Therapeutic Potency of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are recognized for their substantial therapeutic potential across various domains of medicinal chemistry. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems through multiple weak interactions, leading to a wide array of bioactivities. These compounds have been extensively explored for the treatment of numerous ailments, demonstrating significant development value in medicinal chemistry. The applications of these derivatives cover a broad spectrum, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).

Significance in New Drug Development

The oxadiazole core, particularly the 1,3,4-oxadiazole moiety, has been a focus of synthetic medicinal chemistry due to its role as surrogates (bioisosteres) for carboxylic acids, carboxamides, and esters. This core is leveraged in various applications beyond pharmacology, including polymers, luminescence-producing materials, electron-transporting materials, and as corrosion inhibitors. A comprehensive literature survey has highlighted the chemical reactivity and associated biological properties of 1,3,4-oxadiazole containing compounds, showing their efficacy across pharmacological activities such as antiviral, analgesic and anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects (Rana, Salahuddin, & Sahu, 2020).

Synthesis and Pharmacology

Recent studies have underscored the significance of oxadiazole derivatives in synthesizing compounds with antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The synthesis of these compounds, particularly those involving the 1,3,4-oxadiazole ring, has been shown to enhance pharmacological activity through hydrogen bond interactions with biomacromolecules, presenting a promising avenue for the development of new therapeutic agents (Wang, Sun, Jia, Bian, & Yu, 2022).

Future Directions

The exploration of 1,3,4-oxadiazole derivatives continues to be a vibrant area of research, with ongoing studies aimed at uncovering new synthetic routes and applications. These derivatives serve as key intermediates in the synthesis of heterocyclic compounds and dyes, showcasing their versatility and potential for innovation in drug development and other scientific applications (Gomaa & Ali, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Pyrazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities . The specific mechanism of action of “5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine” would depend on its specific structure and the biological system it interacts with.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole derivatives are used as drugs and have acceptable safety profiles , others may be hazardous. The specific safety and hazards of “5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine” are not available in the literature I have access to.

Future Directions

The field of pyrazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed . Future research on “5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine” could involve exploring its synthesis, properties, and potential applications, as well as its safety profile.

Properties

IUPAC Name |

5-(1-phenylpyrazol-4-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c12-11-15-14-10(17-11)8-6-13-16(7-8)9-4-2-1-3-5-9/h1-7H,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAYXMSSZGXPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[methyl(propan-2-yl)amino]benzaldehyde](/img/structure/B1414746.png)

![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)

![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)

![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)